Nilotinib Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nilotinib Acid is a derivative of Nilotinib, a second-generation tyrosine kinase inhibitor primarily used in the treatment of chronic myelogenous leukemia (CML). This compound is known for its ability to inhibit the BCR-ABL tyrosine kinase, which is a fusion protein resulting from the Philadelphia chromosome translocation, a hallmark of CML .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nilotinib Acid involves several steps, starting from 3-amino-4-methylbenzoic acid ethyl ester. The intermediate compounds are formed through reactions with cyanamide, followed by cyclization and hydrolysis. The final product, Nilotinib, is obtained through a condensation reaction with specific reagents .
Industrial Production Methods
Industrial production of this compound typically involves the conversion of intermediate compounds into the hydrochloride salt of Nilotinib. This process ensures the stability of the compound under various conditions, including elevated temperatures and humidity .
Analyse Chemischer Reaktionen
Types of Reactions
Nilotinib Acid undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include inorganic bases, hydrochloric acid, and various solvents. The conditions often involve controlled temperatures and specific pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to obtain the final this compound compound .
Wissenschaftliche Forschungsanwendungen
Nilotinib Acid has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of novel analogues with improved properties.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Primarily used in the treatment of chronic myelogenous leukemia and other malignancies.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Nilotinib Acid exerts its effects by inhibiting the tyrosine kinase activity of the BCR-ABL protein. This inhibition prevents the proliferation of leukemic cells and induces apoptosis. The compound targets the ATP-binding site of the BCR-ABL protein, thereby blocking its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imatinib: The first-generation tyrosine kinase inhibitor used in the treatment of CML.
Dasatinib: Another second-generation tyrosine kinase inhibitor with a broader spectrum of activity.
Bosutinib: A tyrosine kinase inhibitor used in patients resistant to other treatments.
Ponatinib: A third-generation tyrosine kinase inhibitor effective against all known BCR-ABL mutations
Uniqueness of Nilotinib Acid
This compound is unique due to its high specificity for the BCR-ABL tyrosine kinase and its ability to overcome resistance to first-generation inhibitors like Imatinib. It also has a favorable safety profile and is effective in patients with specific mutations .
Eigenschaften
Molekularformel |
C30H24F3N7O3 |
---|---|
Molekulargewicht |
587.6 g/mol |
IUPAC-Name |
3-[1-[3-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoyl]amino]-5-(trifluoromethyl)phenyl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C30H24F3N7O3/c1-18-4-5-19(11-26(18)39-29-35-10-8-25(38-29)20-3-2-9-34-15-20)28(43)37-23-12-21(30(31,32)33)13-24(14-23)40-16-22(36-17-40)6-7-27(41)42/h2-5,8-17H,6-7H2,1H3,(H,37,43)(H,41,42)(H,35,38,39) |
InChI-Schlüssel |
TYHVWEGAKNCVGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)CCC(=O)O)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.